molecular formula C21H26N4O B12164725 N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}pyridine-2-carboxamide

N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}pyridine-2-carboxamide

Cat. No.: B12164725
M. Wt: 350.5 g/mol
InChI Key: WIYZPSLGLYVAFH-UHFFFAOYSA-N
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Description

N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}pyridine-2-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.

    Alkylation: The benzimidazole core is then alkylated using an alkyl halide, such as 1-bromo-3-chloropropane, in the presence of a base like potassium carbonate.

    Coupling with Pyridine Carboxamide: The final step involves coupling the alkylated benzimidazole with pyridine-2-carboxamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyridine rings using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of benzimidazole oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole or pyridine derivatives.

Scientific Research Applications

N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}pyridine-2-carboxamide involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethcathinone: A stimulant drug with a similar benzimidazole structure.

    Cresol: An aromatic organic compound with similar functional groups.

Uniqueness

N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}pyridine-2-carboxamide is unique due to its specific combination of benzimidazole and pyridine carboxamide moieties, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C21H26N4O

Molecular Weight

350.5 g/mol

IUPAC Name

N-[5-(1-propan-2-ylbenzimidazol-2-yl)pentyl]pyridine-2-carboxamide

InChI

InChI=1S/C21H26N4O/c1-16(2)25-19-12-6-5-10-17(19)24-20(25)13-4-3-8-15-23-21(26)18-11-7-9-14-22-18/h5-7,9-12,14,16H,3-4,8,13,15H2,1-2H3,(H,23,26)

InChI Key

WIYZPSLGLYVAFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CCCCCNC(=O)C3=CC=CC=N3

Origin of Product

United States

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